1-Ethoxycyclopentane-1-carboxylic acid
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Overview
Description
1-Ethoxycyclopentane-1-carboxylic acid is an organic compound with the molecular formula C8H14O3. It is a carboxylic acid derivative featuring a cyclopentane ring substituted with an ethoxy group and a carboxyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Mechanism of Action
Target of Action
It is structurally similar to 1-aminocyclopropane-1-carboxylic acid (acc), which is known to be a precursor of the plant hormone ethylene . Therefore, it’s possible that 1-Ethoxycyclopentane-1-carboxylic acid may interact with similar targets or pathways.
Mode of Action
ACC is converted into ethylene by ACC oxidase (ACO), a key enzyme in the ethylene biosynthesis pathway . If this compound follows a similar pathway, it could potentially influence the production of ethylene in plants.
Biochemical Pathways
Acc, a structurally similar compound, is involved in the ethylene biosynthesis pathway . Ethylene regulates a wide range of developmental processes and responses to biotic and abiotic stresses in plants . If this compound affects similar pathways, it could have significant impacts on plant development and stress responses.
Result of Action
If it influences the ethylene biosynthesis pathway similar to acc, it could potentially affect a wide range of developmental processes and stress responses in plants .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethoxycyclopentane-1-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of 1-ethoxycyclopentanol using an oxidizing agent such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). Another method includes the carboxylation of a Grignard reagent derived from 1-ethoxycyclopentyl bromide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the hydrolysis of 1-ethoxycyclopentyl nitrile under acidic or basic conditions. This method is advantageous due to its scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxycyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form 1-ethoxycyclopentanone.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol, yielding 1-ethoxycyclopentanol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Sodium ethoxide (NaOEt), potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: 1-Ethoxycyclopentanone.
Reduction: 1-Ethoxycyclopentanol.
Substitution: Various substituted cyclopentane derivatives.
Scientific Research Applications
1-Ethoxycyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving carboxylic acids.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Cyclopentane-1-carboxylic acid: Lacks the ethoxy group, resulting in different reactivity and properties.
1-Methoxycyclopentane-1-carboxylic acid: Similar structure but with a methoxy group instead of an ethoxy group, leading to variations in chemical behavior.
1-Ethoxycyclohexane-1-carboxylic acid: Contains a cyclohexane ring, which affects its steric and electronic properties.
Uniqueness: 1-Ethoxycyclopentane-1-carboxylic acid is unique due to the presence of both an ethoxy group and a carboxyl group on a cyclopentane ring. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
1-ethoxycyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-2-11-8(7(9)10)5-3-4-6-8/h2-6H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLZMYBFTVCTMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCCC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17860-33-2 |
Source
|
Record name | 1-ethoxycyclopentane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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